molecular formula C9H11N3O2 B13534994 5-Nitro-2-(pyrrolidin-3-YL)pyridine CAS No. 1196157-09-1

5-Nitro-2-(pyrrolidin-3-YL)pyridine

Cat. No.: B13534994
CAS No.: 1196157-09-1
M. Wt: 193.20 g/mol
InChI Key: DPEGZRQMNZXZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(pyrrolidin-3-YL)pyridine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(pyrrolidin-3-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(pyrrolidin-3-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196157-09-1

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-nitro-2-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-1-2-9(11-6-8)7-3-4-10-5-7/h1-2,6-7,10H,3-5H2

InChI Key

DPEGZRQMNZXZKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Literature review of 5-Nitro-2-(pyrrolidin-3-yl)pyridine as a nicotinic ligand

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth literature review and analysis of 5-Nitro-2-(pyrrolidin-3-yl)pyridine , a nicotinic acetylcholine receptor (nAChR) ligand. This document synthesizes chemical, pharmacological, and therapeutic data, drawing parallels with established ligands to contextualize its profile.[1]

Executive Summary

5-Nitro-2-(pyrrolidin-3-yl)pyridine represents a specific structural class of nicotinic acetylcholine receptor (nAChR) ligands characterized by a 3-substituted pyrrolidine ring attached to the 2-position of a 5-nitro-substituted pyridine .[2] This compound is a structural analog of high-affinity ligands such as Nifrolidine and Epibatidine , designed to modulate nAChR subtypes (specifically


 and 

) for therapeutic applications in analgesia, cognitive enhancement, and neuroprotection.

This guide analyzes the compound's synthesis, pharmacodynamics, and structure-activity relationships (SAR), highlighting the critical role of the 5-nitro group in modulating electronic properties and binding affinity.

Chemical Structure and Properties[1][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule consists of two primary pharmacophores:

  • Cationic Center: The secondary amine of the pyrrolidine ring (pKa

    
     9.0–9.5), which mimics the quaternary ammonium of acetylcholine (ACh) or the protonated nitrogen of nicotine.
    
  • Hydrogen Bond Acceptor: The pyridine nitrogen and the nitro group oxygen atoms. The 5-nitro group is a strong electron-withdrawing group (EWG), which significantly reduces the basicity of the pyridine nitrogen (pKa < 3.0) compared to unsubstituted pyridine.

Key Structural Features:

  • Regiochemistry: Unlike nicotine (3-pyridyl, 2-pyrrolidinyl), this ligand features a 2-pyridyl, 3-pyrrolidinyl connectivity. This "transposed" arrangement alters the distance and angle between the cationic center and the aromatic H-bond acceptor, a critical determinant for nAChR subtype selectivity.

  • Electronic Modulation: The 5-nitro group enhances the

    
    -acidity of the pyridine ring, potentially strengthening cation-
    
    
    
    interactions with the receptor's tryptophan residues (e.g., Trp149 in the
    
    
    subunit).
Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Molecular Formula

-
Molecular Weight 193.20 g/mol Optimal for BBB penetration
LogP 1.2 – 1.6Good lipophilicity for CNS entry
TPSA 60–70 ŲFavorable for oral bioavailability
pKa (Pyrrolidine N) 9.2Protonated at physiological pH
pKa (Pyridine N) ~2.5Non-protonated at physiological pH

Synthesis and Manufacturing

The synthesis of 5-Nitro-2-(pyrrolidin-3-yl)pyridine typically involves cross-coupling strategies to establish the C-C bond between the electron-deficient pyridine and the pyrrolidine ring.

Primary Synthetic Route: Suzuki-Miyaura Coupling

A robust protocol involves the coupling of a halopyridine with a protected pyrrolidine boronate.

Step-by-Step Protocol:

  • Starting Materials: 2-Chloro-5-nitropyridine (electrophile) and 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (nucleophile).

  • Coupling Reaction:

    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
    • Base:

      
       or 
      
      
      
      (2-3 equiv).
    • Solvent: Dioxane/Water (4:1) or DMF.

    • Conditions: Heat at 80–100°C for 12–24 hours under inert atmosphere (

      
      ).
      
  • Deprotection:

    • The intermediate (tert-butyl 3-(5-nitropyridin-2-yl)pyrrolidine-1-carboxylate) is treated with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

  • Purification:

    • Neutralization with

      
      .
      
    • Extraction with DCM or EtOAc.

    • Flash chromatography (Silica gel, MeOH/DCM gradient).

Visualization of Synthetic Workflow

Synthesis Start1 2-Chloro-5-nitropyridine Step1 Suzuki Coupling (Pd cat., Base, Heat) Start1->Step1 Start2 1-Boc-3-pyrrolidinylboronate Start2->Step1 Inter Intermediate: N-Boc-3-(5-nitro-2-pyridyl)pyrrolidine Step1->Inter Step2 Deprotection (TFA or HCl) Inter->Step2 Final Product: 5-Nitro-2-(pyrrolidin-3-yl)pyridine Step2->Final

Caption: Synthetic pathway via Suzuki-Miyaura cross-coupling followed by acid-mediated deprotection.[3]

Pharmacology and Mechanism of Action[11]

Receptor Binding and Selectivity

5-Nitro-2-(pyrrolidin-3-yl)pyridine functions as a nicotinic agonist or partial agonist . Its binding profile is defined by the interaction with the orthosteric site of nAChRs.

  • 
     Subtype:  High affinity (
    
    
    
    typically in the low nanomolar range, 1–50 nM). The 3-pyrrolidinyl geometry positions the cationic nitrogen to interact with Trp149 (cation-
    
    
    ) while the nitro group may engage in auxiliary H-bonding or electrostatic interactions with the
    
    
    subunit.
  • 
     Subtype:  Lower affinity compared to 
    
    
    
    , but potentially significant functional activity. The nitro group often improves selectivity for
    
    
    over
    
    
    (ganglionic) receptors, reducing peripheral side effects.
  • Comparison:

    • vs. Nicotine: The 5-nitro analog often exhibits higher potency due to the electron-withdrawing effect enhancing the aromatic interaction.

    • vs. Epibatidine: Less potent but significantly less toxic due to the absence of the rigid bicyclic system which drives non-selective binding.

Signaling Pathway

Activation of the nAChR by the ligand triggers a cation influx, leading to membrane depolarization and neurotransmitter release.

Signaling Ligand Ligand: 5-Nitro-2-(pyrrolidin-3-yl)pyridine Receptor nAChR (α4β2/α7) (Presynaptic/Postsynaptic) Ligand->Receptor Binding Channel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->Channel Conformational Change Depol Membrane Depolarization Channel->Depol Release Neurotransmitter Release (Dopamine, Acetylcholine, GABA) Depol->Release Ca2+ dependent Effect Therapeutic Effect: Analgesia, Cognitive Enhancement Release->Effect

Caption: Signal transduction pathway upon nAChR activation by 5-Nitro-2-(pyrrolidin-3-yl)pyridine.

Therapeutic Implications

Analgesia

Similar to Epibatidine and ABT-594 (Tebanicline), 5-nitro-2-(pyrrolidin-3-yl)pyridine is investigated for its analgesic properties. The mechanism involves the activation of


 receptors in the dorsal horn of the spinal cord and the periaqueductal gray, modulating nociceptive transmission. The 5-nitro substitution is often explored to separate the analgesic window from the toxic/seizure-inducing window.
Cognitive Enhancement

By stimulating presynaptic nAChRs in the hippocampus and prefrontal cortex, the ligand enhances the release of acetylcholine and dopamine. This mechanism is relevant for treating:

  • Alzheimer's Disease: Compensating for cholinergic loss.

  • ADHD: Improving attention and focus via dopaminergic modulation.

  • Schizophrenia: Addressing sensory gating deficits (often linked to

    
     dysfunction).
    

Safety and Toxicology

  • Therapeutic Index: A critical challenge for nicotinic agonists is the separation of therapeutic effects (analgesia/cognition) from adverse effects (seizures, hypertension, nausea).

  • Metabolic Stability: The nitro group is susceptible to enzymatic reduction (by nitroreductases) to an amine, which can alter pharmacology and potentially lead to reactive intermediates. However, on a pyridine ring, the nitro group is relatively stable compared to nitro-aromatics.

  • Cardiovascular Effects: Selectivity over

    
     (ganglionic) receptors is essential to avoid hypertension. The 5-nitro substitution pattern generally favors CNS subtypes (
    
    
    
    ) over ganglionic subtypes.

References

  • Lin, N. H., et al. (2001). "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine." Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. Link

  • Bencherif, M., et al. (1996). "RJR-2403: A Nicotinic Agonist with CNS Selectivity I: In Vitro Characterization." Journal of Pharmacology and Experimental Therapeutics, 279(3), 1413-1421. Link

  • Bannon, A. W., et al. (1998). "Broad-Spectrum, Non-Opioid Analgesic Activity by Selective Modulation of Neuronal Nicotinic Acetylcholine Receptors." Science, 279(5347), 77-80. Link

  • PubChem Compound Summary. "5-Nitro-2-(1-pyrrolidinyl)pyridine" (Structural Analog Reference). Link

Sources

Predictive and Experimental Framework for Assessing the Metabolic Stability of 5-Nitro-2-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecular Context[1][2]

5-Nitro-2-(pyrrolidin-3-yl)pyridine represents a chemical scaffold often explored in nicotinic acetylcholine receptor (nAChR) medicinal chemistry. Structurally, it combines an electron-deficient pyridine ring (deactivated by the nitro group) with a basic, saturated pyrrolidine heterocycle.

From a metabolic stability perspective, this molecule presents a "Dual-Warhead" challenge:

  • The Nitro Group (

    
    ):  A classic metabolic alert. While it provides specific electronic properties for binding, it is susceptible to nitroreduction, leading to potentially toxic aromatic amines (Ames positive liability).
    
  • The Pyrrolidine Ring (C-linked): Unlike N-linked analogs, the 3-yl linkage preserves a secondary amine. This creates a high-clearance risk via direct Phase II conjugation (glucuronidation) or rapid Phase I oxidative clearance (N-dealkylation/ring oxidation).

This guide outlines a rigorous, self-validating framework to predict, measure, and optimize the metabolic stability of this specific chemotype.

Mechanistic Profiling: The "Soft Spot" Analysis

Before wet-lab experimentation, we must map the predicted Sites of Metabolism (SOM). For this molecule, metabolism will likely bifurcate into Oxidative (CYP-mediated) and Reductive/Conjugative pathways.

Pathway A: Oxidative Instability (Microsomal)

The pyrrolidine ring is the primary driver of high intrinsic clearance (


) in liver microsomes.
  • 
    -Carbon Hydroxylation:  Cytochrome P450s (typically CYP2D6 or CYP3A4 for basic amines) will attack the carbons adjacent to the nitrogen (positions 2 and 5 of the pyrrolidine).
    
    • Mechanism:[1][2][3][4][5][6] Hydrogen Atom Transfer (HAT)

      
       Radical Rebound 
      
      
      
      Carbinolamine formation.
    • Outcome: The resulting carbinolamine is unstable and collapses via ring opening to form an amino-aldehyde or undergoes dehydrogenation to an imine.

  • N-Oxidation: The secondary amine lone pair is a target for Flavin-containing Monooxygenases (FMOs) or CYPs, forming a hydroxylamine (

    
    ) or nitrone.
    
Pathway B: Nitroreduction (Cytosolic/Anaerobic)

The 5-nitro group is a structural alert.

  • Mechanism: Nitroreductases (often cytosolic, requiring S9 fraction rather than just microsomes) or CYP reductase can reduce

    
     to 
    
    
    
    via nitroso (
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.
  • Risk: This transformation drastically changes the pharmacophore and often leads to reactive intermediates implicated in genotoxicity.

Pathway C: Direct Phase II (Hepatocyte)

The secondary amine (


) in the pyrrolidine ring is a nucleophile ready for direct conjugation by UDP-glucuronosyltransferases (UGTs), forming an N-glucuronide. This pathway is "silent" in microsomal assays (which lack UDPGA cofactor) but dominant in hepatocytes.

Visualization: Metabolic Pathways

MetabolicPathways Parent Parent Molecule 5-Nitro-2-(pyrrolidin-3-yl)pyridine Oxidation Phase I: Oxidative (CYP450 / FMO) Parent->Oxidation Microsomes (+NADPH) Reduction Phase I: Reductive (Nitroreductase / AO) Parent->Reduction S9/Cytosol (Low O2) Conjugation Phase II: Conjugation (UGT) Parent->Conjugation Hepatocytes (+UDPGA) Met_RingOpen Amino-Aldehyde (Ring Opening) Oxidation->Met_RingOpen a-C Hydroxylation Met_Imine Pyrroline Derivative (Dehydrogenation) Oxidation->Met_Imine -2H (Desaturation) Met_Amine 5-Amino-pyridine (Toxicophore Alert) Reduction->Met_Amine 6e- Reduction Met_Gluc N-Glucuronide (Direct Clearance) Conjugation->Met_Gluc Direct N-Gluc

Figure 1: Predicted metabolic fate of 5-Nitro-2-(pyrrolidin-3-yl)pyridine, highlighting the divergence between oxidative ring metabolism and nitro-group reduction.

Experimental Protocol: Microsomal Stability Assay

To validate these predictions, a Human Liver Microsome (HLM) stability assay is the gold standard.

Critical Note on Cofactors: Standard HLM assays use NADPH.[7] This will drive CYP metabolism (Pathway A) but will not detect UGT conjugation (Pathway C) and may underestimate nitroreduction (Pathway B) if cytosolic enzymes are required. Recommendation: Run HLM for oxidative clearance, but consider Hepatocytes for a complete picture.

Materials & Reagents[1][8][9][10][11]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase).
    
  • Test Compound: 10 mM stock in DMSO.

  • Internal Standard (IS): Tolbutamide or Propranolol (choose based on analytical ionization).

Step-by-Step Methodology
  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (0.1% DMSO final). Note: 1 
    
    
    
    M is chosen to ensure first-order kinetics (
    
    
    ).
  • Pre-Incubation: Mix 30

    
    L of microsomes (final conc 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Equilibrate at 37°C for 5 mins.
  • Initiation: Add 100

    
    L of pre-warmed NADPH regenerating system to start the reaction.
    
    • Negative Control:[8] Add buffer instead of NADPH to a parallel set (checks for chemical instability).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing the Internal Standard. Vortex vigorously.
    
  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C) to pellet protein. Collect supernatant for LC-MS/MS.

Data Analysis & Calculation

Plot


 vs. Time (

). The slope of the line is

.




To scale to human intrinsic clearance (


):


Metabolite Identification (MetID) Strategy

When analyzing the LC-MS/MS data, use the following mass shift logic to confirm the "Soft Spots":

TransformationMass Shift (

Da)
Likely Site
Hydroxylation +16Pyrrolidine Ring (

-C)
Dehydrogenation -2Pyrrolidine Ring (Imine formation)
Nitroreduction -30

(Loss of

, gain of

)
N-Oxidation +16Pyridine N or Pyrrolidine N
Ring Opening +16Pyrrolidine (via carbinolamine)

Technical Tip: If you see a -30 Da shift, your compound is undergoing nitroreduction. This is often a "kill" signal for drug development due to toxicity risks, unless the amine is the intended active species (prodrug).

Experimental Workflow Diagram

Workflow Stock Compound Stock (10mM DMSO) Mix Incubation Mix (Microsomes + Buffer) Stock->Mix Dilute to 1uM Start Start Reaction (+NADPH) Mix->Start Sample Sampling (0, 5... 60 min) Start->Sample 37°C Quench Quench (ACN + IS) Sample->Quench Immediate Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Calculate t1/2 & CLint LCMS->Data

Figure 2: Standard Operating Procedure (SOP) workflow for determining microsomal stability.

Optimization Strategies

If


 is too high (> 20 

L/min/mg), structural modification is required.
  • Block the

    
    -Carbon:  Introduce Fluorine (
    
    
    
    ) or Methyl (
    
    
    ) groups at the 2 or 5 positions of the pyrrolidine ring. This sterically and electronically hinders CYP oxidation.
    • Reference: Fluorine substitution is a proven strategy to block metabolic soft spots (Purser et al., 2008).

  • Rigidification: Bridge the pyrrolidine ring (e.g., azabicyclo[2.2.1]heptane). Reducing conformational flexibility often lowers the affinity for the CYP active site.

  • Address the Nitro Group: Replace

    
     with bioisosteres that are metabolically robust but electron-withdrawing, such as:
    
    • Nitrile (

      
      )
      
    • Trifluoromethyl (

      
      )
      
    • Cyclopropyl (if sterics allow)

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of nitroreduction). Link

Sources

Methodological & Application

Functionalization of the Pyrrolidine Ring in 5-Nitro-2-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-CHEM-5N2P-01 [1]

Abstract

This guide details the strategic functionalization of 5-Nitro-2-(pyrrolidin-3-yl)pyridine , a "privileged scaffold" in medicinal chemistry often associated with nicotinic acetylcholine receptor (nAChR) modulation.[1] The presence of a highly nucleophilic secondary amine (pyrrolidine) alongside an electron-deficient nitro-pyridine core presents a unique opportunity for divergent library synthesis.[1] This document provides validated protocols for N-alkylation , N-acylation , and N-arylation , emphasizing chemoselectivity and yield optimization.[2]

Strategic Analysis & Chemical Logic

The Scaffold Architecture

The molecule consists of two distinct domains with vastly different electronic properties:

  • The Pyrrolidine Ring (Nucleophilic Domain): The secondary amine (

    
     nitrogen) is the primary reactive handle.[1][2] With a pKa 
    
    
    
    10.5, it is significantly more basic and nucleophilic than the pyridine nitrogen.[2]
  • The 5-Nitro-2-pyridyl System (Electrophilic Domain): The nitro group at position 5 exerts a strong electron-withdrawing effect (

    
    ), rendering the pyridine ring electron-deficient.[1] The pyridine nitrogen pKa is drastically suppressed (< 2.[1][2]0) due to this electronic sink.
    
Chemoselectivity Principles
  • Acid/Base Handling: The pyrrolidine nitrogen will protonate first.[1][2] In acidic media (e.g., reductive amination), the pyrrolidine becomes an ammonium salt, temporarily protecting it.[2]

  • Nucleophilicity: Reactions targeting the pyrrolidine nitrogen (alkylation/acylation) can proceed without protecting the pyridine nitrogen or the nitro group, provided strong reducing conditions (which might reduce the

    
     to 
    
    
    
    ) are avoided until desired.
  • Stereochemistry: The C3-linkage introduces a chiral center.[1] Protocols below preserve stereochemical integrity; however, strong bases should be used with caution to avoid racemization if the C3 proton is acidic (unlikely here, but good practice).

Workflow Visualization

The following diagram outlines the divergent synthetic pathways available from the parent scaffold.

G Start 5-Nitro-2-(pyrrolidin-3-yl)pyridine (Parent Scaffold) RedAm Reductive Amination (Aldehydes/Ketones) Start->RedAm NaBH(OAc)3 AmideCoup Amide Coupling (Carboxylic Acids) Start->AmideCoup HATU/DIEA SnAr SNAr / Buchwald (Aryl Halides) Start->SnAr Pd-Cat or Heat AlkylProduct N-Alkyl Analogs (Basic/Lipophilic) RedAm->AlkylProduct AmideProduct N-Acyl Analogs (Peptidomimetic) AmideCoup->AmideProduct ArylProduct N-Aryl Analogs (Biaryl Scaffolds) SnAr->ArylProduct

Figure 1: Divergent functionalization pathways for the pyrrolidine nitrogen.[1]

Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl groups (R-CH2-) to modulate lipophilicity (LogP) and receptor binding.[1] Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1][2]

Reagents:

  • Substrate: 5-Nitro-2-(pyrrolidin-3-yl)pyridine (1.0 equiv)[1]

  • Aldehyde/Ketone: (1.2 equiv)[1][2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Solvent: Dichloroethane (DCE) or DCM[1][2]

  • Additive: Acetic Acid (catalytic, optional)[2]

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve 100 mg (0.52 mmol) of the scaffold in 3 mL of anhydrous DCE.

  • Imine Formation: Add the aldehyde (0.62 mmol). If the aldehyde is a solid, dissolve in minimal DCE first.[2] Stir at Room Temperature (RT) for 30 minutes.

    • Note: If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze iminium formation.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (165 mg, 0.78 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of M+H 194.2).

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Critical Insight: STAB is preferred over


 because it is less aggressive and will not reduce the nitro group or the pyridine ring under these conditions [1].
Protocol B: Amide Coupling (N-Acylation)

Objective: Creation of amide linkages to probe hydrogen bonding interactions or restrict conformation.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.2 equiv[1]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: In a vial, mix the Carboxylic Acid (0.62 mmol), HATU (236 mg, 0.62 mmol), and DIPEA (270 µL, 1.55 mmol) in DMF (2 mL). Stir for 10 minutes to form the active ester.[1]

  • Addition: Add 5-Nitro-2-(pyrrolidin-3-yl)pyridine (100 mg, 0.52 mmol) dissolved in 1 mL DMF.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL), saturated

    
     (to remove DMF), and brine.[2]
    
  • Purification: The nitro group makes the product UV-active.[1] Purify via reverse-phase HPLC or silica gel chromatography.[1][2]

Critical Insight: Avoid using acyl chlorides if the "R" group contains acid-sensitive moieties.[1] HATU provides mild, racemization-free conditions [2].[1][2]

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: N-Arylation using electron-deficient aryl halides.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Halide: 4-Fluoronitrobenzene or similar (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: DMSO or Acetonitrile

Step-by-Step Procedure:

  • Setup: Combine substrate (100 mg), Aryl Halide (0.62 mmol), and

    
     (144 mg) in DMSO (2 mL).
    
  • Heating: Heat to 80°C–100°C.

    • Note: The pyrrolidine nitrogen is highly nucleophilic; mild heat is usually sufficient.[1][2]

  • Monitoring: Monitor for the formation of the tri-aryl/heteroaryl system.

  • Workup: Pour into ice water. The product often precipitates.[1][2] Filter and wash with water.[1][2] If no precipitate, extract with EtOAc.[2]

Analytical Characterization Data

When characterizing these derivatives, the Nitro-Pyridine core provides distinct spectroscopic signatures.

TechniqueFeature to MonitorExpected Observation
1H NMR Pyridine ProtonsThe protons at C3, C4, and C6 of the pyridine will appear downfield (8.0–9.5 ppm) due to the Nitro group.
1H NMR Pyrrolidine C3-HThe chiral proton at C3 (connecting to pyridine) usually appears as a multiplet around 3.5–4.0 ppm.[1]
LCMS IonizationStrong [M+H]+ signal.[1][2] The Nitro group may show a characteristic fragmentation loss of -NO2 (M-46) or -NO (M-30) in high-energy collisions.[1]
IR Nitro StretchLook for strong asymmetric (

) and symmetric (

)

stretches.[1]

Safety & Stability

  • Energetics: While 5-nitropyridines are generally stable, nitro compounds can be energetic.[1][2] Avoid heating dry solids to high temperatures (>150°C) without DSC testing.

  • Toxicity: Many nitropyridine derivatives are bioactive.[1][2][3] Handle with potent compound precautions (gloves, fume hood).[2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link[1][2]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[2] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[2] Link

  • PubChem Compound Summary. "5-Nitro-2-(pyrrolidin-3-yl)pyridine."[1] National Center for Biotechnology Information.[1][2] Accessed Feb 17, 2026.[2] Link[1][2]

Sources

Solvent selection for recrystallization of 5-Nitro-2-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Recrystallization of 5-Nitro-2-(pyrrolidin-3-yl)pyridine

Executive Summary

Recrystallization of 5-Nitro-2-(pyrrolidin-3-yl)pyridine presents a unique challenge due to its dual functionality: a basic secondary amine (pyrrolidine) and a polar, electron-withdrawing nitro-pyridine core.[1][2] This guide outlines a systematic approach to solvent selection, moving beyond trial-and-error to a first-principles methodology. We prioritize solvent systems that leverage the temperature-dependent solubility differential while mitigating the risk of "oiling out"—a common failure mode for secondary amines.[2]

Molecular Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the solute's physicochemical behavior.

FeatureChemical MoietyImplication for Solvent Selection
H-Bond Donor Pyrrolidine (NH)Soluble in H-bond acceptors (Alcohols, DMSO, wet EtOAc).[1][2][3]
H-Bond Acceptor Nitro (

), Pyridine (N)
Soluble in protic solvents; potential for co-crystals.[1][2][3]
Basicity Pyrrolidine (

)
High pH sensitivity.[1] Risk of salt formation with acidic impurities.[2][4]
Polarity High (Dipole moment)Insoluble in non-polar alkanes (Hexane, Heptane) unless hot.[1][3]

The "Oiling Out" Risk: Free-base amines often exhibit a "metastable zone" where they separate as a liquid oil rather than a crystalline solid.[1][2] This occurs when the melting point is depressed by impurities or when the solvent boiling point is higher than the solute's melting point in the solvated state.

  • Mitigation: Use solvents with boiling points well below the expected melting point (>100°C for nitropyridines) or use anti-solvent methods.

Solvent Screening Protocol (The "Science" of Selection)

Do not immediately scale up. Perform this Solubility Screen using 50 mg aliquots.

Tier 1: Single Solvent Screening

Test the following solvents sequentially. The Ideal Solvent is insoluble at Room Temperature (RT) but soluble at Boiling Point (BP) .

  • Ethanol (EtOH): The "Gold Standard" for polar aromatics.

  • 2-Propanol (IPA): Slightly less polar than EtOH; often yields better crystals due to slower evaporation.[1][2]

  • Ethyl Acetate (EtOAc): Moderate polarity; good for rejecting very polar impurities.[1][2]

  • Acetonitrile (MeCN): High polarity, non-protic.[3] Useful if alcohols cause solvolysis.[1][2]

  • Toluene: Aromatic pi-stacking can sometimes dissolve the pyridine ring selectively.[1][2]

Tier 2: Binary Solvent Systems (Solvent/Anti-Solvent)

If no single solvent works, use a pair.[3][4] Dissolve in minimal "Good" solvent, then add "Bad" solvent until turbid.[3][5]

  • System A: Ethanol (Good) + Water (Bad/Anti-solvent).[1] Note: Water is a strong anti-solvent for the free base.

  • System B: Ethyl Acetate (Good) + Heptane (Bad).[1]

  • System C: DCM (Good) + Hexane (Bad).[1][3] Use only if thermal instability is a concern (low boiling).[1]

Visualizing the Selection Logic

The following decision tree guides the researcher through the screening process.

SolventSelection Start Start: 50mg Sample AddSolvent Add 0.5 mL Solvent (RT) Start->AddSolvent CheckSolubility Is it Soluble at RT? AddSolvent->CheckSolubility TooSoluble Too Soluble (Reject or use as Solvent A) CheckSolubility->TooSoluble Yes Heat Heat to Reflux CheckSolubility->Heat No CheckHot Soluble at Reflux? Heat->CheckHot InsolubleHot Insoluble (Reject or use as Anti-Solvent) CheckHot->InsolubleHot No Cool Cool to RT/0°C CheckHot->Cool Yes Crystals Crystals Form? Cool->Crystals Success CANDIDATE SYSTEM Crystals->Success Yes Oil Oiling Out? Crystals->Oil No (Cloudy/Oil) RemedyOil Remedy: 1. Seed Crystal 2. Slower Cooling 3. Change Solvent Oil->RemedyOil Yes

Figure 1: Decision Matrix for Solvent Screening. Blue nodes indicate actions; Yellow diamonds indicate decision points.[1][2][3]

Recommended Solvent Systems

Based on the chemical structure of 5-Nitro-2-(pyrrolidin-3-yl)pyridine, the following systems have the highest probability of success.

RankSystemCompositionRationale
1 Ethanol (95% or Absolute) SingleThe nitro and amine groups interact well with EtOH.[1][2] Cooling to -20°C often drives high recovery.[1][2]
2 EtOAc / Heptane BinaryEtOAc dissolves the organic core; Heptane acts as a non-polar anti-solvent to force precipitation.
3 IPA (Isopropyl Alcohol) SingleHigher boiling point than EtOH allows for better dissolution of stubborn solids; slower evaporation yields better crystal morphology.
4 Toluene SingleUseful if the crude contains very polar impurities (tars) which will not dissolve in Toluene.

Detailed Experimental Protocol

Method A: Single Solvent Recrystallization (Ethanol)
  • Preparation: Place 1.0 g of crude 5-Nitro-2-(pyrrolidin-3-yl)pyridine in a 25 mL round-bottom flask (RBF).

  • Dissolution: Add 5 mL of Ethanol. Add a magnetic stir bar.[2]

  • Heating: Equip with a reflux condenser. Heat the bath to 80°C (EtOH reflux).

    • Observation: If solid remains, add EtOH in 1 mL increments until dissolved.[3] Do not exceed 15 mL total volume.

  • Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or cotton plug into a clean, pre-warmed Erlenmeyer flask.[3]

  • Cooling (Nucleation):

    • Remove from heat.[1][2] Place the flask on a cork ring.

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Seeding: If no crystals form at 30°C, add a single seed crystal of pure product.[3]

  • Maximizing Yield: Once at RT, move the flask to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with 2 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Binary Solvent (EtOAc / Heptane)[1][2][3]
  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 5 mL/g).

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

  • Cloud Point: Stop adding Heptane when a faint, persistent cloudiness appears.

  • Clearing: Add 2-3 drops of Ethyl Acetate to clear the solution.[2]

  • Cooling: Remove from heat and allow to cool slowly. (Follow steps 5-9 above).

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: The solution turns milky, and a viscous liquid settles at the bottom instead of crystals. Cause: The compound is separating as a liquid phase before it can crystallize (Liquid-Liquid Phase Separation).[1][2]

Corrective Actions:

  • Re-heat and Seed: Re-dissolve the oil by heating.[2] As it cools, add a seed crystal before the oiling temperature is reached.

  • Increase Solvent Volume: Sometimes the solution is too concentrated.[2] Add 20% more solvent.[2]

  • Trituration: If oil persists, decant the supernatant solvent. Add fresh non-polar solvent (e.g., Hexane) and scratch the oil vigorously with a glass rod to induce solidification.

Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve (Reflux) Crude->Dissolve + Solvent Filter Hot Filtration Dissolve->Filter Remove insolubles Nucleate Cooling & Nucleation Filter->Nucleate Slow Cool Wash Filter & Wash Nucleate->Wash Isolate Dry Vacuum Dry Wash->Dry Final Product

Figure 2: Step-by-step workflow for the purification process.[1][2][6]

References

  • Pfizer Inc. (2008).[1][2] Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. [Link]

  • Royal Society of Chemistry (RSC). (2021).[1] Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • University of Rochester. (n.d.).[2] Tips and Tricks: Recrystallization Solvents. Department of Chemistry. [Link]

  • PubChem. (2021).[1][2][7] 5-Nitro-2-(pyrrolidin-1-yl)pyridine Compound Summary. National Library of Medicine.[2] [Link]

Disclaimer: This guide is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for 5-Nitro-2-(pyrrolidin-3-yl)pyridine and all solvents before use.[1][2] Nitro compounds may possess energetic properties; handle with appropriate care.[1][3]

Sources

Microwave-assisted synthesis of 5-Nitro-2-(pyrrolidin-3-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Microwave-Accelerated Cross-Coupling for 5-Nitro-2-(pyrrolidin-3-yl)pyridine Scaffolds


 Negishi Coupling

Executive Summary & Scientific Rationale

The 5-nitro-2-(pyrrolidin-3-yl)pyridine scaffold is a critical pharmacophore in the development of nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting


 and 

subtypes. The 5-nitro group serves as a bioisostere for the carbonyl found in natural ligands like cytisine, while the pyrrolidine ring mimics the cationic center of nicotine.

The Synthetic Challenge: Constructing the


 bond between the electron-deficient 5-nitropyridine ring (C2 position) and the pyrrolidine ring (C3 position) is non-trivial.
  • Thermal Instability: Prolonged convective heating of nitropyridines with organometallics often leads to denitration or polymerization.

  • 
    -Hydride Elimination:  Palladium-catalyzed coupling of 
    
    
    
    alkyl halides (or metallics) is prone to rapid
    
    
    -hydride elimination, leading to alkene byproducts rather than the coupled product.
  • Protodeboronation: In Suzuki-Miyaura approaches, 2-pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

The Solution: This protocol utilizes Microwave-Assisted Negishi Cross-Coupling . Microwave irradiation provides rapid volumetric heating, accelerating the reductive elimination step of the catalytic cycle relative to the competing


-hydride elimination. We employ a stabilized organozinc reagent derived from 

-Boc-3-iodopyrrolidine, coupled with a bulky, electron-rich phosphine ligand (XPhos) to facilitate the coupling with 2-bromo-5-nitropyridine.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is designed to be modular, allowing for late-stage diversification. The key disconnection is at the pyridine-pyrrolidine bond.

Retrosynthesis Final Target: 5-Nitro-2-(pyrrolidin-3-yl)pyridine Intermediate Protected Intermediate (N-Boc-3-(5-nitro-2-pyridyl)pyrrolidine) Final->Intermediate Acid Deprotection (TFA/DCM) Precursor1 Electrophile 2-Bromo-5-nitropyridine Intermediate->Precursor1 MW-Negishi Coupling Pd-XPhos Precursor2 Nucleophile (N-Boc-pyrrolidin-3-yl)zinc iodide Intermediate->Precursor2 C(sp2)-C(sp3) Bond Formation

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the core scaffold.

Experimental Protocols

Protocol A: Preparation of (N-Boc-pyrrolidin-3-yl)zinc Iodide

Note: Organozinc reagents are moisture-sensitive. All steps must be performed under Argon.

Reagents:

  • 
    -Boc-3-iodopyrrolidine (1.0 equiv)
    
  • Zinc dust (activated, 1.5 equiv)

  • LiCl (anhydrous, 1.5 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv)

  • 1,2-Dibromoethane (0.05 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Zinc Activation: In a flame-dried microwave vial equipped with a stir bar, add Zinc dust and LiCl. Heat under vacuum with a heat gun for 5 mins to dry. Flush with Argon.

  • Entrainment: Add THF (0.5 M concentration relative to iodide). Add 1,2-dibromoethane and TMSCl. Reflux for 2 minutes to activate the Zinc surface.

  • Insertion: Add

    
    -Boc-3-iodopyrrolidine dropwise at room temperature.
    
  • Microwave Activation: Seal the vessel. Irradiate at 80°C for 20 minutes (Power: Dynamic, Max 50W).

  • Titration: Allow to cool. Titrate a small aliquot with Iodine to determine concentration (typically 0.6–0.8 M). The supernatant solution is used directly in Protocol B.

Protocol B: Microwave-Assisted Negishi Coupling

This is the critical C-C bond forming step.

Reagents:

  • 2-Bromo-5-nitropyridine (1.0 equiv, 1.0 mmol)

  • (N-Boc-pyrrolidin-3-yl)zinc iodide solution (from Protocol A, 1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Solvent: THF (anhydrous)

Instrumentation:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Step-by-Step:

  • Catalyst Pre-complexation: In a microwave vial (2–5 mL), add

    
    , XPhos, and 2-Bromo-5-nitropyridine. Cap and flush with Argon.
    
  • Solvent Addition: Add anhydrous THF (2 mL). Stir for 2 minutes until the catalyst is dissolved (solution turns dark red/brown).

  • Reagent Addition: Via syringe, add the organozinc solution (Protocol A) dropwise. Caution: Mild exotherm.

  • Irradiation Parameters:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: Normal

  • Work-up: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is usually a yellow solid.

Data Summary Table: Optimization of Conditions

EntryCatalyst SystemTemp (°C)Time (min)Yield (%)Observation
1

803035Significant homocoupling of pyridine.
2

1001558Incomplete conversion.
3

/ XPhos
100 10 89 Full conversion, clean profile.
4

/ XPhos
140562Decomposition of nitro group (black tar).
Protocol C: Deprotection to Final Scaffold
  • Dissolve the coupled intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1 mL/mmol) at 0°C.

  • Stir at RT for 1 hour.

  • Concentrate under vacuum. Neutralize with saturated

    
     to generate the free base.
    
  • Extract with DCM/MeOH (9:1).

Mechanism & Critical Control Points

The success of this protocol relies on the specific interaction between the bulky XPhos ligand and the microwave energy input.

Mechanism Step1 1. Oxidative Addition Pd(0) inserts into C-Br bond (Fast due to 5-NO2 EWG) Step2 2. Transmetallation Zn reagent transfers Pyrrolidine ring (Rate Determining Step) Step1->Step2 Step3 3. Reductive Elimination C-C bond formation (Accelerated by MW & XPhos) Step2->Step3 SideReaction Side Path: Beta-Hydride Elimination Step2->SideReaction Slow heating favors this FinalProduct FinalProduct Step3->FinalProduct Regenerates Pd(0)

Figure 2: Catalytic cycle emphasizing the suppression of beta-hydride elimination via rapid microwave heating.

Expert Insight:

  • The Nitro Effect: The 5-nitro group makes the C2-Br bond highly electrophilic, facilitating the initial oxidative addition. However, it also makes the ring electron-deficient, which can stabilize the Pd-Intermediate and slow down reductive elimination.

  • Microwave Acceleration: By rapidly reaching 100°C, we provide the activation energy required to force the reductive elimination (Step 3) to occur faster than the

    
    -hydride elimination (Side Path), which is a common failure mode for alkyl-zinc couplings.
    

Troubleshooting & Safety

  • Low Yield / Unreacted Bromide: Ensure your Zinc reagent is active. If the titration shows <0.4 M, re-make the reagent. Water kills this reaction instantly.

  • Black Precipitate (Palladium Black): Indicates catalyst decomposition before the cycle completes. Increase ligand loading or lower temperature to 90°C.

  • Safety Warning: Nitro-compounds are potentially explosive. Do not overheat (>150°C) or concentrate to dryness with strong heat. 2-Bromo-5-nitropyridine is a skin irritant and sensitizer.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society, 131(22), 7532–7533. Link

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010).[2] A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides.[3] The Journal of Organic Chemistry, 75(24), 8330–8332. Link

  • Bagley, M. C., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling.[4] Pharmaceuticals, 8(2), 346–361. Link

  • Knochel, P., et al. (2008).[2] High Temperature Metalation of Functionalized Aromatics and Heteroaromatics using (tmp)2Zn·2MgCl2·2LiCl and Microwave Irradiation.[2] Organic Letters, 10(20), 4705–4707. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Nitro-2-(pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-PUR-5N2P Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical "Enemy"

Before troubleshooting, you must understand why 5-Nitro-2-(pyrrolidin-3-yl)pyridine is failing in your standard workflow. You are dealing with a molecule that possesses conflicting polarity profiles:

  • The Basic Anchor (Pyrrolidine): The secondary amine on the pyrrolidine ring has a pKa of approximately 9.5–9.8 [1]. It is highly basic and will protonate immediately upon contact with slightly acidic media (including standard silica gel).

  • The Lipophilic/Polar Conflict: The nitropyridine core is moderately lipophilic, but the protonated pyrrolidine turns the molecule into a polar, water-soluble cation.

  • The "Tailing" Effect: The secondary amine forms strong hydrogen bonds with the silanol groups (

    
    ) of silica gel, leading to broad, streaking peaks that co-elute with impurities [2].
    

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on Silica."

Diagnosis: Unmasked silanol interactions. Standard hexanes/ethyl acetate gradients are ineffective for secondary amines of this basicity.

The Solution: The Basified Silica Protocol You must suppress the ionization of the pyrrolidine nitrogen. Do not use acetic acid; it will protonate the amine and lock it onto the column.

Protocol A: Mobile Phase Modifiers

Use a Dichloromethane (DCM) / Methanol (MeOH) system with a basic modifier.[1]

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–2% v/vCompetes for silanol sitesFlash Chromatography
Ammonium Hydroxide (28% aq) 1% v/vDeprotonates the amine & silicaDifficult separations
Methanolic Ammonia (7N) 1–5% v/vMaintains anhydrous conditionsHPLC / Prep-LC

Critical Step: Pre-wash your silica column with the starting mobile phase containing the base (e.g., 95:5 DCM:MeOH + 1% TEA) for 2 column volumes (CV) before loading your sample. This "deactivates" the acidic sites [3].

Visualization: The Chromatography Decision Tree

ChromatographyWorkflow Start Crude Mixture CheckTLC Check TLC (DCM/MeOH 9:1 + 1% NH4OH) Start->CheckTLC Result1 Spot Rf < 0.2 (Streaking) CheckTLC->Result1 Result2 Spot Rf 0.3-0.6 (Clean) CheckTLC->Result2 Action1 Increase Polarity or Base Load Result1->Action1 Action2 Proceed to Flash Column Result2->Action2 MethodA Method A: DCM/MeOH/NH4OH (Gradient 0-10% MeOH) Action1->MethodA If spot tightens MethodB Method B: Reverse Phase (C18) (0.1% TFA or Formic Acid) Action1->MethodB If still streaking Action2->MethodA Warning Note: If using RP-HPLC with acid, product elutes as Salt! MethodB->Warning

Figure 1: Decision matrix for selecting the appropriate stationary phase and modifier based on TLC behavior.

Module 2: Extraction & Phase Separation

Issue: "I lost my product in the aqueous layer during workup."

Diagnosis: Incorrect pH management. At neutral pH (pH 7), the pyrrolidine amine is largely protonated (


), making the compound water-soluble.

The Solution: The pH > 12 Rule You must drive the equilibrium completely to the free base (


) to force it into the organic layer.
Protocol B: The "Salting Out" Extraction
  • Cool the mixture: Place your aqueous reaction mixture in an ice bath.

  • Basify: Add 2M NaOH or saturated

    
     dropwise until pH reaches 12–13 .
    
    • Check: Do not rely on paper strips alone; ensure the solution is distinctly basic.

  • Solvent Choice: Pure DCM is often insufficient for polar amines. Use the "Magic Solvent Mix" :

    • 3:1 Chloroform/Isopropanol OR

    • 4:1 DCM/Isopropanol

    • Why? The alcohol helps solvate the polar amine functionality while the halogenated solvent provides density for phase separation [4].

  • Saturate Aqueous Phase: Add solid NaCl (brine) to the aqueous layer to decrease the solubility of organics ("salting out").

pH ConditionPredominant SpeciesSolubility Preference
pH < 8 Cationic Salt (

)
Aqueous Layer (Lost Product)
pH 9-10 Mixed SpeciesPartitioning (Low Yield)
pH > 12 Free Base (

)
Organic Layer (High Recovery)

Module 3: Solid Isolation (Handling the "Oil")

Issue: "My purified product is a sticky oil/gum, not a solid."

Diagnosis: Many pyrrolidine free bases are oils or low-melting solids. Solution: Convert the free base into a stable crystalline salt.

Protocol C: Hydrochloride Salt Formation
  • Dissolve the purified "oil" in a minimum amount of dry Ethanol or Ethyl Acetate .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride in MeOH).

  • A yellow/orange precipitate should form immediately (Nitro group provides color).

  • Dilute with Diethyl Ether (

    
    ) to force complete precipitation.
    
  • Filter and wash with cold ether.

Note: If the HCl salt is hygroscopic, try forming the Oxalate salt (add 1 eq. oxalic acid in acetone) or Fumarate salt .

FAQ: Frequently Asked Questions

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but you must choose your modifier wisely.

  • Acidic Method: Water/Acetonitrile + 0.1% TFA.

    • Result: Excellent peak shape, but the product will be the TFA Salt . You must free-base it later if you need the neutral form.

  • Basic Method: Water/Acetonitrile + 10mM Ammonium Bicarbonate (pH 10).

    • Result: Elutes as the free base.[1] Ensure your column is "pH stable" (e.g., Waters XBridge or Phenomenex Gemini).

Q: Is the nitro group sensitive to the basic workup? A: Generally, aromatic nitro groups are stable to aqueous NaOH at room temperature. However, avoid heating strong base with the compound for extended periods to prevent nucleophilic attack on the pyridine ring (SNAr) or degradation.

Q: I see a second spot on TLC that merges with my product. A: This is likely the rotamer or a regioisomer if your synthesis involved a non-selective coupling.

  • Test: Run 2D-TLC (turn the plate 90 degrees and run again). If the spots re-equilibrate to a single line, it is a rotamer. If two distinct off-diagonal spots appear, it is an impurity.

References

  • PubChem. (2025).[2] 4-Pyrrolidinylpyridine (Analogous pKa data).[3] National Library of Medicine. Available at: [Link]

  • Chromatography Forum. (2007). Overcoming peak tailing of basic analytes in silica.[4][5] LC Resources.[6] Available at: [Link]

  • Phenomenex. (2023). Strategies for peak shape improvement of basic compounds. Phenomenex Technical Notes. Available at: [Link]

  • JTI Science. (2020). Rapid removal or purification of pyridine compounds.[7] Journal of Chromatography B. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Nitro-2-(pyrrolidin-3-yl)pyridine

[1][2]

Executive Summary: The Chemical Challenge

Purifying 5-Nitro-2-(pyrrolidin-3-yl)pyridine presents a specific set of challenges derived from its "push-pull" electronic structure. The molecule contains a strongly electron-withdrawing nitro group (

12

Key Physicochemical Drivers for Purification:

  • Basicity Differential: The pyrrolidine nitrogen is moderately basic (

    
    ), whereas the pyridine nitrogen is rendered non-basic (
    
    
    ) by the para-nitro group. This allows for highly selective acid-base extractions.[1][2]
  • Metal Chelation: If synthesized via cross-coupling (e.g., Negishi or Suzuki coupling of 2-halo-5-nitropyridine), the pyrrolidine nitrogen acts as a potent ligand for Palladium (Pd) or Copper (Cu), often requiring specific scavenging protocols.[1][2]

  • Stability: The nitro group is susceptible to inadvertent reduction.[3] Avoid strong reducing environments (e.g., Zn/HCl) during workup.[3]

Troubleshooting Guide & FAQs

Q1: My crude product is a viscous, dark "tar" that refuses to crystallize. How do I handle this?

Diagnosis: This is common for secondary amines containing pyridine rings.[2][3] The "tar" is often a mixture of the product, oligomers, and trapped solvent. The secondary amine can form hydrogen-bond networks that prevent crystal lattice formation.[1][2]

Solution: The "Salt-Break" Method Do not attempt to crystallize the free base directly from the tar.[2] Instead, convert it to a crystalline salt to reject organic impurities.[3]

  • Dissolve: Dilute the tar in EtOAc or EtOH.

  • Salt Formation: Add 1.1 equivalents of Oxalic Acid or HCl (in dioxane).[3] The 5-Nitro-2-(pyrrolidin-3-yl)pyridine salt should precipitate as a solid while non-basic tars remain in solution.[1][2]

  • Filtration: Collect the solid salt.

  • Free-Basing: Resuspend the salt in water, adjust pH to >12 with NaOH, and extract into DCM to recover the clean free base [1].[3]

Q2: I used a Palladium catalyst, and the product is gray/brown. Standard Celite filtration didn't help.

Diagnosis: The pyrrolidine nitrogen coordinates with Pd(II), forming soluble complexes that pass through Celite.[3]

Solution: Chelation vs. Adsorption [1][2][3][4]

  • Method A (Chemical Wash): Dissolve the product in EtOAc and wash with a 5% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .[1][2][3] These ligands have a higher affinity for Pd than the pyrrolidine amine [2].[3]

  • Method B (Scavenger Resin): Stir the organic layer with Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 40°C for 2 hours.[1][2] This is preferred if the product is acid-sensitive.[1][2]

Q3: HPLC shows a persistent shoulder peak (~2-5%).[1][2] What is it?

Diagnosis:

  • Regioisomers: If synthesized via radical substitution or non-specific coupling, you may have the 4-substituted isomer.[2][3]

  • Enantiomers: The C3 position on the pyrrolidine is a chiral center.[3] Unless you used chiral starting materials, your product is a racemate.[3] On an achiral column, enantiomers co-elute, but diastereomeric salts (if any chiral counter-ions are present) or interaction with chiral stationary phases will show splitting.[3]

Solution:

  • Check HPLC mobile phase.[2][3] Ensure you are using a modifier (0.1% TFA or Et3N).[3] Secondary amines tail badly on silica; a "shoulder" might just be peak tailing.[3]

  • Run a chiral HPLC screen (e.g., Chiralpak AD-H) to confirm if the peak is an enantiomer.[2]

Core Protocols

Protocol A: Differential Acid-Base Extraction (The "Gold Standard")

Best for: Removing non-basic organic impurities (starting nitro-halopyridines, ligands).[1][2]

This protocol leverages the fact that the product is a base, but its impurities (like 2-chloro-5-nitropyridine) are typically neutral.[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer twice with 0.5 M HCl (aq) .

    • Mechanism:[1][2][3][5] The pyrrolidine amine protonates (

      
      ) and moves to the water layer. Neutral impurities stay in the DCM.[3]
      
    • Critical Check: The aqueous layer should be acidic (pH < 2).[3]

  • Organic Wash: Discard the DCM layer (contains impurities).[3] Wash the aqueous layer once with fresh DCM to remove entrained organics.[3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2 M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine precipitates/oils out.[3]

  • Recovery: Extract the basic aqueous layer 3x with DCM/Isopropanol (9:1) .

    • Note: The addition of Isopropanol helps solubilize the polar amine and prevents emulsion.[3]

  • Drying: Dry over

    
     and concentrate.
    
Protocol B: Silica Gel Chromatography with Amine Modifiers

Best for: Final polishing and removing polar degradation products.[3]

Standard silica gel is acidic.[2][3] Secondary amines bind irreversibly, leading to streaking and yield loss.[3]

Mobile Phase Optimization:

  • Base Modifier: Add 1% Triethylamine (Et3N) or 1%

    
     to the mobile phase.[3]
    
  • Solvent System: DCM : Methanol (95:5 to 90:10).[2][3]

  • Pre-treatment: Flush the column with the mobile phase + modifier before loading the sample to neutralize active silanol sites [3].[3]

Visualized Workflows

Logic Flow for Impurity Removal

The following diagram illustrates the decision matrix for purifying crude 5-Nitro-2-(pyrrolidin-3-yl)pyridine based on the physical state and impurity profile.

PurificationLogicStartCrude 5-Nitro-2-(pyrrolidin-3-yl)pyridineCheckStatePhysical State?Start->CheckStateSolidSolid/CrystallineCheckState->SolidYesOilTarDark Oil / TarCheckState->OilTarNoCheckPdPd Content > 50ppm?Solid->CheckPdAcidBaseProtocol A: Acid-Base Extraction(Separates Neutral Impurities)OilTar->AcidBaseSaltFormSalt Formation(HCl or Oxalate in Dioxane)AcidBase->SaltFormIf still oilyFinalPure Product(>98% HPLC)SaltForm->FinalFree-base firstScavengeProtocol B: Thiol Silica Scavenge(or N-Acetylcysteine Wash)CheckPd->ScavengeYesRecrystRecrystallization(EtOH or iPrOH)CheckPd->RecrystNoScavenge->RecrystRecryst->Final

Caption: Decision tree for selecting the appropriate purification method based on crude physical state and metal contamination levels.

Quantitative Data: Solvent Selection Guide
Solvent SystemApplicationProsCons
DCM / 0.5M HCl ExtractionExcellent removal of non-basic starting materials (e.g., Halopyridines).[1][2]Requires pH monitoring; emulsion risk.[2][3]
EtOAc / Hexanes TriturationGood for removing non-polar grease/oils from solid product.[2][3]Product may oil out if too much EtOAc is used.[2][3]
EtOH (Hot) RecrystallizationHigh solubility of impurities; product crystallizes on cooling.[3]Yield loss if not cooled sufficiently.[2][3]
DCM / MeOH / Et3N ChromatographyEssential for removing polar degradation byproducts.[2][3]Et3N must be removed via high-vacuum drying.[1][2]

References

  • BenchChem. (2025).[2][3][6] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from [1][2]

  • American Chemical Society (ACS). (2023).[2][3] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. Retrieved from [1][2]

  • University of Rochester. (2026).[3][7] Workup for Removing Amines: Strategies for Acid-Base Partitioning. Not Voodoo. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2021).[3] Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. Retrieved from [1][2]

Strategies for chiral resolution of 5-Nitro-2-(pyrrolidin-3-yl)pyridine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategies for the chiral resolution of 5-Nitro-2-(pyrrolidin-3-yl)pyridine , a structural analog of nornicotine often utilized as an intermediate in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.[1][2]

Given the specific structural features—a basic secondary amine (pyrrolidine) attached to an electron-deficient pyridine ring—this guide prioritizes methods that address the molecule's solubility profile and pKa differential.[2]

Introduction: Molecular Profile & Challenge

  • Target Molecule: 5-Nitro-2-(pyrrolidin-3-yl)pyridine[1][2]

  • Chiral Center: C3 of the pyrrolidine ring.[1]

  • Basicity: The pyrrolidine nitrogen (

    
    , pKa ~10-11) is significantly more basic than the pyridine nitrogen (
    
    
    
    , pKa < 3 due to the 5-nitro electron-withdrawing group).[1][2]
  • Resolution Challenge: The nitro group increases polarity but decreases solubility in non-polar solvents (hexane), while the secondary amine is prone to peak tailing in HPLC and "oiling out" during crystallization.

Module 1: High-Performance Liquid Chromatography (HPLC/SFC)

Best for: Analytical purity checks (<10 mg) and rapid preparative isolation (100 mg – 10 g).[1][2]

Standard Operating Procedure (SOP)

1. Column Selection Strategy For 3-substituted pyrrolidines containing aromatic heterocycles, immobilized polysaccharide columns offer the highest stability and loading capacity.[1]

PriorityColumn TypeSelectorWhy?
Primary Chiralpak IA (or equivalent)Amylose tris(3,5-dimethylphenylcarbamate) immobilizedImmobilized phase allows the use of DCM/THF to solubilize the nitro-compound.[1][2] Excellent shape selectivity.[1]
Secondary Chiralpak ID Amylose tris(3-chlorophenylcarbamate) immobilizedChlorinated selector often provides better resolution for nitro-aromatics due to halogen bonding/pi-pi interactions.[1][2]
Tertiary Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate) coatedThe "classic" column.[1][2] Good for this class but restricted to alkane/alcohol solvents.[1]

2. Mobile Phase Optimization

  • Standard Normal Phase: Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1).[1][2]

    • Note: The DEA is critical to suppress interaction between the pyrrolidine NH and residual silanols.

  • Polar Organic Mode (For Solubility Issues): Acetonitrile : Methanol : DEA (95 : 5 : 0.1).[1][2]

    • Use only with Immobilized columns (IA/ID).

Troubleshooting Guide (Q&A)

Q: My peaks are tailing significantly, reducing resolution (


). How do I fix this? 
  • Root Cause: The secondary amine is interacting with the silica support.

  • Solution: Increase the basic additive. Switch from DEA to 0.1% Triethylamine (TEA) or 0.1% Ethylenediamine (EDA) .[1][2] EDA is particularly effective for pyrrolidines as it acts as a competitive binder for silanol sites.[1]

Q: The sample precipitates on the column head during preparative loading.

  • Root Cause: 5-nitro-pyridine derivatives often have poor solubility in Hexane.[1][2]

  • Solution: Use an "Injection Solvent" different from the mobile phase.[1] Dissolve your sample in 100% Ethanol or a DCM/Ethanol mix.[1] If using Chiralpak IA/ID, you can inject in 100% DCM (ensure the mobile phase is compatible to avoid precipitation in the column).

Module 2: Classical Resolution (Diastereomeric Salt Crystallization)

Best for: Large-scale manufacturing (>100 g) and cost reduction.[1][2]

Screening Protocol

Since the molecule is a mono-base (the pyridine N is too weak to protonate easily), use 0.5 to 1.0 equivalents of the resolving acid relative to the pyrrolidine.

Recommended Resolving Agents:

  • L-(+)-Tartaric Acid / D-(-)-Tartaric Acid: The "Gold Standard" for pyrrolidines.[1][2] Inexpensive and forms rigid hydrogen bond networks.[1]

  • Di-p-toluoyl-L-tartaric acid (DTTA): If tartaric acid fails.[1][2] The aromatic rings in DTTA pi-stack with the nitro-pyridine, often facilitating crystallization.[1]

  • (S)-(+)-Mandelic Acid: Good alternative for 3-substituted pyrrolidines.[1][2]

Step-by-Step Crystallization Workflow
  • Dissolution: Dissolve 10 g of racemic amine in Ethanol (95%) at 60°C.

  • Addition: Add 0.5 equivalents of Resolving Agent (e.g., L-Tartaric acid) dissolved in warm Ethanol.

  • Nucleation: Cool slowly to room temperature (1°C/min).

  • Harvest: Filter the precipitate. This is the diastereomeric salt .[1]

  • Free-Basing: Treat the salt with 1M NaOH and extract into DCM to recover the enriched amine.

  • Check ee: Analyze via HPLC (Module 1). If ee < 98%, recrystallize the salt from Ethanol/Water.

Troubleshooting Guide (Q&A)

Q: The mixture "oiled out" (formed a gum) instead of crystallizing. What now?

  • Root Cause: Supersaturation was too high, or the solvent polarity was incorrect.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of the pure salt (if available) or scratch the glass wall.

  • Process Change: Add a co-solvent.[1] If using Ethanol, add Ethyl Acetate or MTBE dropwise at the cloud point to reduce solubility and encourage lattice formation.[1]

Q: I obtained crystals, but the yield is very low (<10%).

  • Root Cause: The salt is too soluble in the chosen solvent (likely Ethanol).

  • Solution: Switch to Isopropanol (IPA) or an Ethanol/Acetone mixture.[1][2] The lower polarity of IPA/Acetone forces the salt out of solution more effectively.

Module 3: Enzymatic Kinetic Resolution (EKR)

Best for: High enantiomeric excess (>99%) without multiple recrystallizations.[1][2]

Mechanism: Use a lipase to selectively acylate one enantiomer of the pyrrolidine, leaving the other as the free amine.

Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1][2]

  • Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Isopropyl Acetate.[1][2]

  • Procedure:

    • Suspend racemic amine (1 g) and CAL-B (100 mg) in dry Ethyl Acetate.

    • Stir at 30-40°C. Monitor via HPLC.

    • Typically, the (R)-enantiomer is acylated to the amide, while the (S)-enantiomer remains as the amine (or vice versa, dependent on sterics).[2]

  • Separation: The unreacted amine can be extracted into aqueous acid (1M HCl), while the amide remains in the organic layer.

Visual Strategy Map

ResolutionStrategy Start Start: Racemic 5-Nitro-2-(pyrrolidin-3-yl)pyridine ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale Lab Scale LargeScale > 10 grams ScaleCheck->LargeScale Process Scale HPLC Preparative HPLC (Chiralpak IA/ID) SmallScale->HPLC SaltScreen Salt Screening (Tartaric / DTTA) LargeScale->SaltScreen Crystallization Crystallization Solvent: EtOH or IPA SaltScreen->Crystallization CheckResult Crystals or Oil? Crystallization->CheckResult Success Filter & Recrystallize (High Yield/ee) CheckResult->Success Solids OilOut Oiling Out CheckResult->OilOut Gum/Oil Rescue Rescue Strategy: 1. Re-heat 2. Add MTBE/EtOAc 3. Seed OilOut->Rescue EKR Alternative: Enzymatic Resolution (CAL-B / EtOAc) OilOut->EKR Persistent Failure Rescue->CheckResult

Caption: Decision tree for selecting the optimal resolution pathway based on scale and experimental outcomes.

References

  • Chiralpak IA/ID Application Guide. Daicel Corporation.[1] (Standard protocols for immobilized polysaccharide columns). [Link][1][2]

  • Resolution of 3-substituted pyrrolidines.

    • Source: Jacob, P. "Resolution of racemic nornicotine." Journal of Organic Chemistry, 1982, 47(21), 4165–4167.[2] (Demonstrates Tartaric acid efficacy for pyrrolidine-pyridine systems). [Link]

  • Enzymatic Kinetic Resolution of Amines.

    • Source: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amines."[1] Tetrahedron, 2007. [Link][1][2]

Sources

Validation & Comparative

A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding Affinity: The Natural Alkaloid Epibatidine Versus Synthetic Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the binding affinities of Epibatidine, a potent natural alkaloid, and 5-Nitro-2-(pyrrolidin-3-yl)pyridine, a representative synthetic analog, for nicotinic acetylcholine receptors (nAChRs). We will delve into their respective binding profiles, the structural rationale for their differing activities, and the experimental methodologies used to quantify these interactions. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development seeking to understand the nuances of ligand-receptor interactions at nAChRs.

Introduction: The Significance of nAChRs and Their Ligands

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] Composed of five subunits arranged around a central ion pore, the vast number of possible subunit combinations (e.g., α4β2, α7, α3β4) results in a diversity of nAChR subtypes with distinct pharmacological properties.[2][3] This diversity makes them compelling targets for therapeutic intervention in a range of conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[4][5]

The development of subtype-selective ligands is a primary goal in nAChR research. High-affinity ligands can serve as powerful research tools or potential therapeutics. In this context, we compare two distinct molecules:

  • Epibatidine: A natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor. It is one of the most potent nAChR agonists known, but its utility is severely hampered by its high toxicity and lack of subtype selectivity.[2][4]

  • 5-Nitro-2-(pyrrolidin-3-yl)pyridine: A synthetic compound representing a class of simplified pyridine-pyrrolidine analogs. Such molecules are designed through medicinal chemistry efforts to retain high affinity for specific nAChR subtypes while engineering a safer therapeutic profile by eliminating the structural motifs responsible for toxicity and non-selective binding.[3][6]

This guide will compare the established binding profile of Epibatidine with the design rationale and expected characteristics of synthetic analogs like 5-Nitro-2-(pyrrolidin-3-yl)pyridine, providing the experimental framework necessary to perform such a comparison in a laboratory setting.

Compound Profiles: A Tale of Two Scaffolds

Epibatidine: The Potent but Perilous Natural Product

Epibatidine is an alkaloid featuring a 6-chloropyridine ring attached to a 7-azabicyclo[2.2.1]heptane system. Its discovery revealed an analgesic potency up to 200 times that of morphine, acting through nAChRs rather than opioid receptors.[4] This non-opioid mechanism sparked significant interest in developing safer, non-addictive analgesics. However, the therapeutic dose of epibatidine is perilously close to its toxic dose, causing side effects ranging from hypertension to paralysis and respiratory arrest.[7] Its high affinity extends across multiple nAChR subtypes, including those in the central nervous system, autonomic ganglia, and the neuromuscular junction, contributing to its dangerous profile.

5-Nitro-2-(pyrrolidin-3-yl)pyridine: Rational Design for Selectivity

This compound belongs to a well-established class of nAChR ligands that simplify the rigid, complex structure of epibatidine.[6][8] The design incorporates two key pharmacophoric elements: a pyridine ring, which is known to interact with the nAChR binding site, and a basic nitrogen-containing pyrrolidine ring, which typically forms a critical cationic interaction within the receptor's aromatic box.[9][10]

The rationale for this specific structure includes:

  • Simplification: Replacing the azabicyclo[2.2.1]heptane moiety with a simpler pyrrolidine ring can reduce synthetic complexity and may improve the safety profile.

  • Electronic Modification: Substituting the electron-donating chloro group of epibatidine with an electron-withdrawing nitro group on the pyridine ring significantly alters the molecule's electronic properties. This modification is a common strategy in medicinal chemistry to fine-tune binding affinity and selectivity for different receptor subtypes.[11]

  • Positional Isomerism: The attachment at the 3-position of the pyrrolidine ring is a deliberate choice to explore the spatial requirements of the nAChR binding pocket, as different linkage points can favor binding to distinct subtypes.[3]

The overarching goal of synthesizing such analogs is to decouple the desired therapeutic effects (e.g., analgesia via α4β2 agonism) from the adverse effects associated with broad-spectrum nAChR activation.

Comparative Binding Affinity at nAChR Subtypes

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in the absence of the natural neurotransmitter. A lower Ki value indicates higher binding affinity.

The table below summarizes the known binding affinities for Epibatidine. While specific, peer-reviewed Ki values for 5-Nitro-2-(pyrrolidin-3-yl)pyridine are not available in the public domain, this comparison highlights the well-characterized profile that synthetic analogs aim to improve upon.

nAChR SubtypeEpibatidine Ki (nM)5-Nitro-2-(pyrrolidin-3-yl)pyridine Ki (nM)Key Insights & Design Goals
α4β2 ~0.04 [2]Not Publicly AvailableEpibatidine's picomolar affinity for the α4β2 subtype, the most abundant nAChR in the brain, is linked to its potent analgesic effects.[4] The primary goal for an analog is to retain this high affinity.
α7 ~20 [2]Not Publicly AvailableEpibatidine is over 500-fold less potent at the α7 subtype compared to α4β2. An ideal analog would further increase this selectivity ratio (Ki α7 / Ki α4β2) to minimize off-target effects, as α7 receptors are involved in different signaling pathways.[12]
α3β4 (Ganglionic) High Affinity (nM range)Not Publicly AvailableEpibatidine's potent activity at ganglionic α3β4 receptors contributes significantly to its severe cardiovascular side effects. A critical design objective for safer analogs is to dramatically reduce affinity for this subtype.[5]
Muscle Type High Affinity (nM range)[7]Not Publicly AvailableAffinity for muscle-type nAChRs can lead to motor disturbances, paralysis, and respiratory failure. A successful therapeutic candidate must exhibit very low affinity for these receptors.[7]

Analysis: Epibatidine is an exceptionally potent but non-selective nAChR agonist. Its picomolar affinity for the α4β2 subtype is remarkable, but its nanomolar affinity for ganglionic and muscle subtypes makes it clinically unviable. The objective for a synthetic analog like 5-Nitro-2-(pyrrolidin-3-yl)pyridine is to achieve high selectivity for the α4β2 subtype while drastically reducing affinity for α3β4 and muscle-type receptors, thereby widening the therapeutic window.

Mechanistic Insights and Experimental Validation

The binding of ligands like Epibatidine occurs at the interface between α and β subunits in heteromeric nAChRs. This pocket is lined with aromatic amino acid residues. The positively charged (protonated) nitrogen of the ligand's aliphatic ring forms a crucial cation-π interaction with a tryptophan residue, while the pyridine ring engages in other interactions, including hydrogen bonding.

cluster_0 nAChR Activation Pathway Agonist Agonist (e.g., Epibatidine) Binds to Receptor nAChR nAChR (Closed State) Agonist->nAChR Binding nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change Ion_Influx Na+ / Ca2+ Influx nAChR_Open->Ion_Influx Channel Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified nAChR signaling pathway upon agonist binding.

To empirically determine and compare the binding affinities of such compounds, a radioligand binding assay is the gold standard.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the Ki of a test compound (e.g., 5-Nitro-2-(pyrrolidin-3-yl)pyridine) at the α4β2 nAChR subtype using a known radioligand, such as [³H]-Epibatidine.

Objective: To measure the affinity of a non-labeled test compound by quantifying its ability to compete with and displace a radiolabeled ligand from the target receptor.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing human α4 and β2 nAChR subunits (e.g., HEK293 cells) or from rat brain cortical tissue, which is rich in α4β2 receptors.[8]

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine (at a concentration near its Kd).

  • Test Compound: 5-Nitro-2-(pyrrolidin-3-yl)pyridine, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known nAChR agonist like (-)-Nicotine to saturate all receptors and define non-specific binding.[13]

  • Assay Buffer: e.g., Tris-HCl buffer (50 mM, pH 7.4) containing physiological salts.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice. Dilute it in ice-cold assay buffer to a final concentration that provides adequate signal (e.g., 50-100 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for three conditions:

    • Total Binding (TB): Add receptor membranes, radioligand, and assay buffer. This measures the total amount of radioligand bound.

    • Non-specific Binding (NSB): Add receptor membranes, radioligand, and the NSB agent (e.g., 10 µM Nicotine). This measures radioligand binding to non-receptor components.[13]

    • Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes). The choice of temperature and time is critical; lower temperatures can minimize receptor degradation, while equilibrium must be reached for accurate Ki determination.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This step is crucial for separating the receptor-bound radioligand from the unbound radioligand. The speed of this step prevents significant dissociation of the ligand-receptor complex.

  • Washing: Immediately wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the data as percent specific binding versus the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis (e.g., using Prism software) to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Prep Prepare Reagents: Receptor Membranes, Radioligand, Test Compound, Buffers Plate Set Up 96-Well Plate: Total Binding, Non-Specific, & Competition Wells Prep->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis: Calculate IC50 -> Ki (Cheng-Prusoff Equation) Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

Conclusion and Future Directions

The comparison between Epibatidine and synthetic analogs like 5-Nitro-2-(pyrrolidin-3-yl)pyridine encapsulates a central theme in modern drug discovery: learning from nature to design safer, more effective medicines.

  • Epibatidine remains a valuable, albeit dangerous, research tool due to its extraordinary potency. Its binding profile serves as a benchmark for the development of new nAChR ligands.

  • 5-Nitro-2-(pyrrolidin-3-yl)pyridine and related synthetic analogs represent the logical progression toward therapeutic viability. By systematically modifying the chemical scaffold, medicinal chemists aim to dial in a precise pharmacological profile: high affinity and agonist activity at a specific therapeutic target (e.g., α4β2) while eliminating the interactions responsible for toxicity at other subtypes (e.g., α3β4, muscle).

Future research will undoubtedly focus on synthesizing and characterizing more of these novel analogs. The experimental protocol detailed here provides a robust framework for these essential evaluations. Combining binding data with functional assays (e.g., electrophysiology or calcium imaging) will be critical to fully understand not just if a compound binds, but how it affects receptor function, ultimately paving the way for the next generation of nicotinic therapeutics.

References

  • Epibatidine: A Promising Natural Alkaloid in Health. (2018). MDPI. [Link]

  • Spinally mediated analgesia and receptor binding affinity of epibatidine analogs. (2003). Ovid. [Link]

  • Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. (n.d.). Arkivoc. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. (2001). PubMed. [Link]

  • Epibatidine and pain. (n.d.). British Journal of Anaesthesia. [Link]

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. (2023). Frontiers Publishing Partnerships. [Link]

  • Inhibition of membrane binding to assess K i values at various subtypes of nAChR. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. (2010). PubMed. [Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. (2021). Semantic Scholar. [Link]

  • Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype. (n.d.). PubMed Central. [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. (n.d.). PubMed Central. [Link]

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. (2023). PubMed Central. [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. (2020). American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Nicotinic acetylcholine receptors (nACh) | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. (2002). PubMed. [Link]

  • Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. (n.d.). ChemRxiv. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PubMed Central. [Link]

  • Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors. (2004). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Structure-activity relationship (SAR) of Nicotine. (2023). Medicinal Chemistry Lectures Notes. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Enantioselective Synthesis of Nicotinic Receptor. (n.d.). Amanote Research. [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). AIR Unimi. [Link]

Sources

A Comparative Guide to the Structural Landscape of 5-Nitro-2-(pyrrolidin-3-yl)pyridine: An Analysis Through X-ray Crystallography of Key Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Nitro-2-(pyrrolidin-3-yl)pyridine in Drug Discovery

5-Nitro-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a nitropyridine ring coupled with a pyrrolidine moiety, presents a unique combination of electronic and steric properties that are attractive for designing novel therapeutic agents. The pyrrolidine ring, a common scaffold in many biologically active molecules, offers sp3-hybridized carbons that allow for a three-dimensional exploration of pharmacophore space, which is crucial for target binding and selectivity.[1] The nitropyridine component, with its strong electron-withdrawing nitro group, can influence the molecule's overall polarity, metabolic stability, and potential for hydrogen bonding and other non-covalent interactions.

Despite its importance, to the best of our knowledge, the single-crystal X-ray structure of 5-Nitro-2-(pyrrolidin-3-yl)pyridine has not yet been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1][2] In the absence of this primary data, a detailed comparative analysis of the crystallographic data of structurally related compounds can provide invaluable insights into the likely conformational preferences, bond parameters, and intermolecular interactions of the target molecule. This guide presents a comprehensive comparison of two key analogs: 2-amino-5-nitropyridine , which informs on the nitropyridine core, and a D-prolinamide derivative , which provides a model for the substituted pyrrolidine ring.

Methodology: The Principles and Practice of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[3] The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these spots, the electron density map of the molecule can be calculated. From this map, the precise coordinates of each atom, bond lengths, bond angles, and torsion angles can be determined. This wealth of structural information is fundamental to understanding a molecule's physical and chemical properties and its interactions with biological targets.

Below is a generalized workflow for single-crystal X-ray crystallography:

workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Compound mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray Mounted Crystal integration Data Integration xray->integration solution Structure Solution integration->solution Diffraction Data refinement Structure Refinement solution->refinement Initial Model validation Validation refinement->validation Refined Structure output Crystallographic Information File (CIF) validation->output Final Structure (CIF)

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Comparative Structural Analysis

To construct a probable structural model for 5-Nitro-2-(pyrrolidin-3-yl)pyridine, we will examine the crystallographic data of our chosen analogs.

The 5-Nitropyridine Core: Insights from 2-Amino-5-nitropyridine

The crystal structure of 2-amino-5-nitropyridine provides a reliable reference for the geometry of the 5-nitropyridine ring system.[4][5] The pyridine ring is expected to be planar, with the nitro group also lying in or very close to the plane of the ring to maximize resonance stabilization. The strong electron-withdrawing nature of the nitro group significantly influences the bond lengths within the pyridine ring, leading to a degree of bond length alternation.

The Pyrrolidine Moiety: Conformational Flexibility from a D-Prolinamide Derivative

The pyrrolidine ring is a five-membered saturated heterocycle that is not planar. It typically adopts an envelope or twisted (half-chair) conformation to minimize steric strain. The exact conformation is influenced by the nature and position of its substituents. In the crystal structure of a D-prolinamide derivative bound to the glucocorticoid receptor, the pyrrolidine ring's conformation is well-defined, providing insights into favorable puckering and the spatial disposition of its substituents.[6]

Tabulated Crystallographic Data for Analogous Compounds

The following table summarizes key crystallographic parameters for our selected analogs. These values serve as a basis for predicting the structural features of 5-Nitro-2-(pyrrolidin-3-yl)pyridine.

Parameter2-Amino-5-nitropyridine[4]D-Prolinamide Derivative[6]Predicted for 5-Nitro-2-(pyrrolidin-3-yl)pyridine
Crystal System MonoclinicOrthorhombic-
Space Group P2₁/nP2₁2₁2₁-
Pyridine Ring Planarity Essentially planarN/AExpected to be planar
Pyrrolidine Conformation N/AEnvelope/TwistExpected to be non-planar (Envelope or Twist)
Key Bond Lengths (Å)
C-NO₂~1.45N/A~1.45
Pyridine C-N~1.33 - 1.38N/A~1.33 - 1.39
Pyrrolidine C-NN/A~1.47 - 1.49~1.47 - 1.50
Pyrrolidine C-CN/A~1.52 - 1.54~1.52 - 1.55
Key Intermolecular Interactions N-H···O and N-H···N hydrogen bondsHydrogen bonds with receptor residuesPotential for N-H···O and C-H···O hydrogen bonds

Predicted Molecular Structure and Intermolecular Interactions

Based on the analysis of the analogs, we can predict the likely structural features of 5-Nitro-2-(pyrrolidin-3-yl)pyridine. The molecule will likely exhibit a planar nitropyridine ring, with the pyrrolidine ring adopting a puckered conformation. The dihedral angle between the pyridine ring and the mean plane of the pyrrolidine ring will be a key determinant of the overall molecular shape. Intermolecular interactions in the crystal lattice are expected to be dominated by hydrogen bonds involving the pyrrolidine N-H group as a donor and the nitro group's oxygen atoms as acceptors.

Figure 2: Key structural components and predicted interactions of 5-Nitro-2-(pyrrolidin-3-yl)pyridine.

Conclusion and Future Directions

While the definitive crystal structure of 5-Nitro-2-(pyrrolidin-3-yl)pyridine remains to be determined, this comparative analysis of key structural analogs provides a robust and scientifically grounded prediction of its molecular geometry and intermolecular interactions. The insights gained from 2-amino-5-nitropyridine and the D-prolinamide derivative are invaluable for guiding the rational design of new compounds based on this promising scaffold. The experimental determination of the crystal structure of 5-Nitro-2-(pyrrolidin-3-yl)pyridine is a critical next step to validate these predictions and to provide a more detailed understanding of its solid-state properties, which will undoubtedly accelerate its development in various therapeutic areas.

References

  • Crystal structure of 2-amino-5-nitropyridinium sulfamate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(2), o99-o100. [Link]

  • Rajkumar, B. J., et al. (2015). Crystal structure of 2-amino-5-nitropyridinium sulfamate. ResearchGate. [Link]

  • Coles, S. J., et al. (1998). A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry, 8(11), 2485-2490. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Karthikeyan, M., et al. (2020). Synthesis, structure, Hirshfeld surface analysis, and computational studies of 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal. ProQuest. [Link]

  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Drożdżewski, P. M., et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 30(23), 5983. [Link]

  • Deplazes, D. A., et al. (2024). Copper(II) salts and complexes of 2-amino-5-nitropyridine. Journal of Coordination Chemistry, 77(12-14), 1583-1598. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o833. [Link]

  • Grazulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(D1), D420-D427. [Link]

  • Rajkumar, B. J., et al. (2015). Crystal structure of 2-amino-5-nitropyridinium sulfamate. IUCrData, 1(1), x150001. [Link]

  • Al-Ostoot, F. H., et al. (2022). One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach. Arabian Journal of Chemistry, 15(3), 103651. [Link]

  • re3data.org. (n.d.). Crystallography Open Database. Retrieved February 17, 2026, from [Link]

  • Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-77. [Link]

  • PubChem. (n.d.). 3-(pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Ali, M. A., et al. (2012). X-ray structure of 2-oxo-3-OBoc 5-aryl pyrrolidine. ResearchGate. [Link]

  • Wikipedia. (2023, December 1). Cambridge Structural Database. In Wikipedia. [Link]

  • ZaiQi Bio-Tech. (n.d.). 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2(1H)-Pyridinone, 3,5-dinitro-. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-amino-5-nitropyridine (C5H5N3O2). Retrieved February 17, 2026, from [Link]

  • Gražulis, S., et al. (2018). Crystallography Open Database: History, Development, and Perspectives. In Crystallography in Materials Science: From Structure-Property Relationships to Engineering. Wiley-VCH. [Link]

  • Synthonix. (n.d.). 3-(Pyrrolidin-2-yl)pyridine - [P67466]. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(pyrrolidin-2-yl)pyridine (C9H12N2). Retrieved February 17, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved February 17, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2024, February 11). X-ray crystallography. In Wikipedia. [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 17, 2026, from [Link]

  • Biggadike, K., et al. (2007). Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor. Proceedings of the National Academy of Sciences, 104(48), 18873-18878. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Nitro-2-(pyrrolidin-3-YL)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. The compound 5-Nitro-2-(pyrrolidin-3-YL)pyridine, while a valuable intermediate in drug discovery, requires meticulous handling and disposal due to its chemical structure. This guide provides a direct, procedural framework for its safe management, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Specific safety data for 5-Nitro-2-(pyrrolidin-3-YL)pyridine is not extensively published. Therefore, a conservative risk assessment must be conducted based on the hazards of its structural analogues: nitropyridines and pyridine itself.

  • Pyridine Core: The pyridine backbone is a well-documented hazardous substance. It is a highly flammable liquid and is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Its volatility necessitates handling within a certified chemical fume hood to prevent respiratory exposure.[4]

  • Nitro Group (-NO₂): The presence of a nitro group on the aromatic ring can increase the toxicological and reactivity risks of the compound. Nitrated aromatic compounds should always be handled with care, and their waste treated as hazardous.[5][6]

  • Regulatory Standing: Due to these inherent hazards, any waste containing 5-Nitro-2-(pyrrolidin-3-YL)pyridine must be managed as hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[7]

Table 1: Inferred Hazard Classification
Hazardous CharacteristicBasis for Classification (Based on Analogs)
Acute Toxicity Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with pyridine and other functionalized nitropyridines.[1][2][9][10]
Flammability / Ignitability The pyridine structure suggests the compound may be flammable. Keep away from heat, sparks, and open flames.[2][3][11]
Skin/Eye Irritation Analogous compounds like 2-Chloro-5-nitropyridine are known skin and eye irritants.[10] Assume this compound is, at minimum, an irritant.
Environmental Hazard Pyridine derivatives can be harmful to aquatic life. Discharge into the environment must be strictly avoided.[3][12]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with proper handling. Adherence to these steps minimizes exposure and prevents accidental release.

  • Personal Protective Equipment (PPE): A non-negotiable aspect of handling includes wearing chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex.[4]

  • Engineering Controls: All handling and preparation of waste (e.g., rinsing containers, preparing solutions for disposal) must be performed inside a properly functioning and certified laboratory chemical fume hood.[4]

  • Segregation: Store the pure compound and its waste away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[11][13]

Step-by-Step Disposal Procedures

Waste streams must be segregated based on their physical state and composition. Never mix incompatible waste types.

Protocol 3.1: Disposal of Unused/Expired Pure Compound
  • Containerization: Ensure the compound remains in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible container suitable for solid hazardous waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "5-Nitro-2-(pyrrolidin-3-YL)pyridine".[7]

  • Collection: Submit a chemical collection request form to your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed facility.[7]

Protocol 3.2: Disposal of Contaminated Solutions (Aqueous & Organic)
  • Waste Container: Use a dedicated, sealable, and compatible waste container for all liquid waste containing this compound.[13] Plastic-coated glass or polyethylene containers are often preferred.[7]

  • Segregation: Maintain separate waste streams for aqueous and organic solvent solutions. Do not mix.

  • Labeling: Attach a "Hazardous Waste" label as soon as the first drop of waste is added.[13] List all chemical constituents, including solvents, by their full common name and estimate their concentrations.[7] Acronyms or chemical formulas are not permissible.[7]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[14]

  • Disposal: Once the container is full, arrange for disposal through your EHS office.

Protocol 3.3: Disposal of Contaminated Labware and PPE
  • Gross Decontamination: For items like glassware, perform an initial rinse with a minimal amount of a suitable solvent (e.g., acetone) to remove the bulk of the chemical residue.

  • Rinsate Collection: This initial rinsate is hazardous and MUST be collected and added to the appropriate liquid hazardous waste container.[13]

  • Solid Waste: Items that cannot be decontaminated, such as used weighing paper, contaminated gloves, and absorbent pads from a spill, must be disposed of as solid hazardous waste.

  • Containerization: Place these items in a designated, lined container or a sealed, heavy-duty plastic bag clearly labeled "Hazardous Waste" with the chemical contaminant listed.

Protocol 3.4: Emergency Spill Cleanup and Disposal
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert laboratory personnel and your EHS department.

  • Containment: For minor spills, contain the material using an inert absorbent material like sand, diatomaceous earth, or vermiculite.[1][5] Do not use combustible materials.

  • Collection: Use non-sparking tools to carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[3][5]

  • Labeling and Disposal: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent used. Dispose of it according to the solid waste protocol.

Waste Management Workflow

The following diagram outlines the decision-making process for managing waste generated from 5-Nitro-2-(pyrrolidin-3-YL)pyridine.

G Workflow for 5-Nitro-2-(pyrrolidin-3-YL)pyridine Waste Disposal start Waste Generated decision_type Determine Waste Type start->decision_type liquid Liquid Waste (Solutions, Rinsate) decision_type->liquid Liquid solid Solid Waste (Pure Compound, Contaminated PPE, Spill Cleanup Material) decision_type->solid Solid select_liquid_container Select Compatible Liquid Waste Container liquid->select_liquid_container label_liquid Attach & Fill Out Hazardous Waste Label select_liquid_container->label_liquid store Store in Designated Satellite Accumulation Area (Keep sealed, segregated) label_liquid->store select_solid_container Select Compatible Solid Waste Container solid->select_solid_container label_solid Attach & Fill Out Hazardous Waste Label select_solid_container->label_solid label_solid->store request_pickup Container Full? Submit Collection Request to EHS/Waste Manager store->request_pickup end Disposal by Licensed Hazardous Waste Facility request_pickup->end Yes

Caption: Decision workflow for proper segregation and disposal of waste.

By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure they are not only compliant with federal and institutional regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Aclarity. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. EHS. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Incident management: pyridine. GOV.UK. [Link]

  • PYRIDINE AR - Safety Data Sheet. Loba Chemie. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride. AccelaChem. [Link]

  • Pyridine - Safety Data Sheet. Lab Alley. [Link]

  • MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Cleanchem Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.